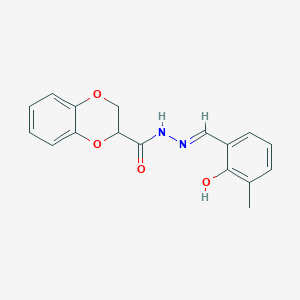![molecular formula C12H14N2O3 B6035107 1-[(4-nitrophenyl)acetyl]pyrrolidine](/img/structure/B6035107.png)
1-[(4-nitrophenyl)acetyl]pyrrolidine
Vue d'ensemble
Description
1-[(4-nitrophenyl)acetyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it an excellent candidate for use in the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 1-[(4-nitrophenyl)acetyl]pyrrolidine is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in cancer cells, leading to their death. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
1-[(4-nitrophenyl)acetyl]pyrrolidine has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. However, more research is needed to fully understand the effects of this compound on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(4-nitrophenyl)acetyl]pyrrolidine in lab experiments is its relatively simple synthesis method. This allows researchers to easily obtain the compound for use in their experiments. However, one limitation of using this compound is that its mechanism of action is not well understood, which makes it difficult to design experiments to fully understand its effects.
Orientations Futures
There are several future directions for research on 1-[(4-nitrophenyl)acetyl]pyrrolidine. One area of research is to fully understand its mechanism of action and how it interacts with cancer cells. This will help in the development of new cancer therapies that use this compound. Another area of research is to investigate the potential use of this compound in other diseases, such as inflammation and autoimmune disorders. Additionally, further studies are needed to fully understand the safety and toxicity of this compound.
Applications De Recherche Scientifique
1-[(4-nitrophenyl)acetyl]pyrrolidine has shown promising results in various scientific research applications. One of the primary areas of research is its potential use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(13-7-1-2-8-13)9-10-3-5-11(6-4-10)14(16)17/h3-6H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJVFDYJYQLYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(4-morpholinyl)benzamide](/img/structure/B6035031.png)
![1-{2-[2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B6035034.png)
![N-2-biphenylyl-3-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6035055.png)
![{1-[(5-chloro-2-thienyl)sulfonyl]-3-piperidinyl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B6035057.png)
![N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6035060.png)
![1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B6035068.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B6035077.png)
![N-(4-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6035097.png)
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6035103.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6035111.png)
![3-({3-(2-hydroxyethyl)-4-[(6-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B6035112.png)

![1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine](/img/structure/B6035122.png)
